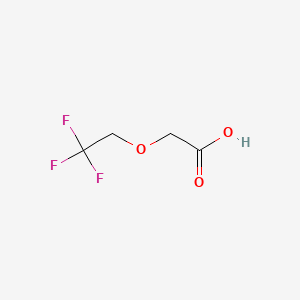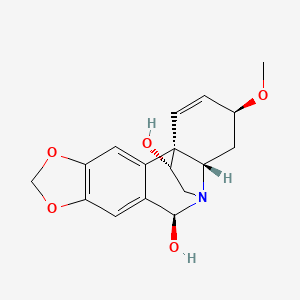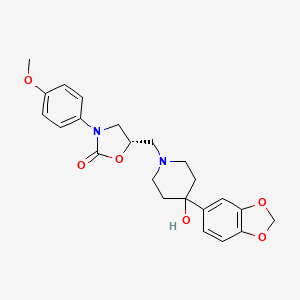
Panamesina
Descripción general
Descripción
Panamesine, también conocido por su nombre de código de desarrollo EMD-57455, es un antagonista del receptor sigma que estaba en desarrollo por Merck como un posible antipsicótico para el tratamiento de la esquizofrenia en la década de 1990. Es un antagonista selectivo de ambos subtipos de receptores sigma, los receptores sigma-1 y sigma-2 .
Aplicaciones Científicas De Investigación
Panamesine ha sido estudiado extensamente por su uso potencial en el tratamiento de la esquizofrenia. Ha mostrado promesa como un agente antipsicótico debido a su capacidad para antagonizar selectivamente los receptores sigma, que están implicados en la patofisiología de la esquizofrenia . Además, Panamesine ha sido investigado por sus efectos en los patrones de sueño y la respuesta inmune en pacientes con esquizofrenia .
En el campo de la química, Panamesine sirve como una herramienta valiosa para estudiar la biología del receptor sigma y el desarrollo de nuevos ligandos del receptor sigma.
Mecanismo De Acción
Panamesine ejerce sus efectos principalmente a través del antagonismo de los receptores sigma-1 y sigma-2. Estos receptores están involucrados en varios procesos celulares, incluida la modulación de los canales iónicos, la regulación de la liberación de neurotransmisores y la modulación de las vías de señalización intracelular . Al bloquear estos receptores, Panamesine puede modular la neurotransmisión dopaminérgica y serotoninérgica, lo que se cree que contribuye a sus efectos antipsicóticos .
Análisis Bioquímico
Biochemical Properties
Panamesine is a selective antagonist of both sigma receptor subtypes, the σ1 and σ2 receptors, with an IC50 value of 6 nM . It also interacts with dopamine D2 and D3 receptors, exhibiting potent antidopaminergic activity . The major metabolite of Panamesine, EMD-59983, retains high affinity for sigma receptors and dopamine receptors . These interactions suggest that Panamesine can modulate neurotransmitter systems, which is crucial for its potential therapeutic effects.
Cellular Effects
Panamesine has been shown to influence various cellular processes. In studies involving patients with schizophrenia, Panamesine improved psychometric variables without causing significant side effects related to the extrapyramidal motoric system . It also did not increase plasma cytokine and soluble cytokine receptor levels, indicating an absence of immunomodulation . Additionally, Panamesine increased sleep efficiency and reduced time spent awake, demonstrating sleep-consolidating effects .
Molecular Mechanism
At the molecular level, Panamesine exerts its effects primarily through its antagonistic action on sigma receptors. By binding to these receptors, Panamesine inhibits their activity, which can modulate neurotransmitter release and receptor signaling pathways . The drug’s interaction with dopamine receptors further contributes to its antipsychotic effects by inhibiting dopamine-mediated signaling . These combined actions help in reducing symptoms of schizophrenia and improving overall mental health.
Temporal Effects in Laboratory Settings
In laboratory settings, Panamesine has shown stable effects over time. Studies have indicated that Panamesine does not degrade rapidly and maintains its efficacy in both in vitro and in vivo conditions . Long-term studies have demonstrated that Panamesine continues to exert its antipsychotic effects without significant loss of potency or stability . This stability is crucial for its potential therapeutic applications.
Dosage Effects in Animal Models
In animal models, the effects of Panamesine vary with dosage. Lower doses have been effective in reducing psychotic symptoms without causing significant side effects . Higher doses may lead to mild dyskinetic movements and other adverse effects . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Panamesine is metabolized into its major metabolite, EMD-59983, which retains high affinity for sigma and dopamine receptors . The metabolic pathways involve enzymatic reactions that convert Panamesine into its active form, allowing it to exert its therapeutic effects. These pathways are essential for understanding the drug’s pharmacokinetics and optimizing its clinical use.
Transport and Distribution
Within cells and tissues, Panamesine is transported and distributed through various mechanisms. It interacts with membrane transporters that facilitate its movement across cellular membranes . These transporters play a crucial role in the drug’s absorption, distribution, metabolism, and elimination (ADME) processes . Understanding these mechanisms is vital for optimizing Panamesine’s therapeutic efficacy.
Subcellular Localization
Panamesine’s subcellular localization is influenced by its interactions with specific cellular compartments. The drug is directed to its target sites through mechanisms such as directed transport and passive diffusion . These processes ensure that Panamesine reaches its intended receptors and exerts its effects efficiently. The localization of Panamesine within cells is crucial for its activity and therapeutic potential.
Métodos De Preparación
La síntesis de Panamesine implica múltiples pasos, comenzando con la preparación de la estructura central, seguida de la introducción de varios grupos funcionales. La ruta sintética generalmente involucra los siguientes pasos:
Formación del anillo oxazolidinona: Esto se logra mediante la reacción de una amina apropiada con un isocianato.
Introducción del anillo piperidina: Esto implica la reacción del intermedio oxazolidinona con un derivado de piperidina.
Funcionalización de los anillos aromáticos:
Los métodos de producción industrial para Panamesine probablemente involucrarían la optimización de estas rutas sintéticas para maximizar el rendimiento y la pureza, al tiempo que minimizan el uso de reactivos y solventes peligrosos.
Análisis De Reacciones Químicas
Panamesine se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: Panamesine puede oxidarse para formar varios metabolitos. Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en Panamesine. Los agentes reductores comunes incluyen hidruro de litio y aluminio e hidruro de sodio y boro.
Sustitución: Panamesine puede sufrir reacciones de sustitución nucleofílica, particularmente en los anillos aromáticos.
Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados y reducidos de Panamesine, así como compuestos aromáticos sustituidos.
Comparación Con Compuestos Similares
Panamesine es único entre los antagonistas del receptor sigma debido a su alta selectividad para ambos receptores sigma-1 y sigma-2. Los compuestos similares incluyen:
Rimcazole: Otro antagonista del receptor sigma con propiedades antipsicóticas.
Eliprodil: Un antagonista del receptor sigma que ha sido investigado por sus efectos neuroprotectores.
BMY-14802: Un antagonista del receptor sigma con efectos antipsicóticos y neuroprotectores potenciales.
En comparación con estos compuestos, Panamesine ha mostrado un perfil único de selectividad de receptores y efectos farmacológicos, lo que lo convierte en una herramienta valiosa para la investigación y las posibles aplicaciones terapéuticas .
Propiedades
IUPAC Name |
(5S)-5-[[4-(1,3-benzodioxol-5-yl)-4-hydroxypiperidin-1-yl]methyl]-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6/c1-28-18-5-3-17(4-6-18)25-14-19(31-22(25)26)13-24-10-8-23(27,9-11-24)16-2-7-20-21(12-16)30-15-29-20/h2-7,12,19,27H,8-11,13-15H2,1H3/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINYZUDVKTUKIA-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(OC2=O)CN3CCC(CC3)(C4=CC5=C(C=C4)OCO5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C[C@@H](OC2=O)CN3CCC(CC3)(C4=CC5=C(C=C4)OCO5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00160971 | |
| Record name | Panamesine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00160971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139225-22-2 | |
| Record name | Panamesine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139225-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Panamesine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139225222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Panamesine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00160971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PANAMESINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/023D9E916L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(1-azepanyl)propyl]-2-(4-morpholinyl)-3-oxo-4H-1,4-benzothiazine-6-carboxamide](/img/structure/B1225744.png)
![2-(3-thiophenyl)acetic acid [2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl] ester](/img/structure/B1225745.png)
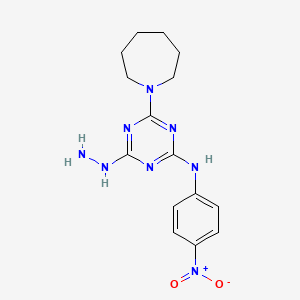
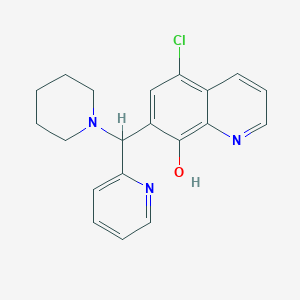
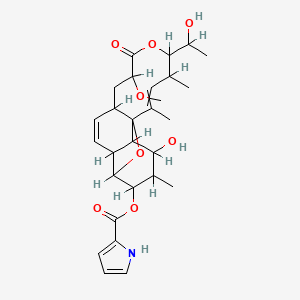
![2-amino-6-[(4-methoxyanilino)methylidene]-7-oxo-4-phenyl-4H-1-benzopyran-3-carbonitrile](/img/structure/B1225753.png)

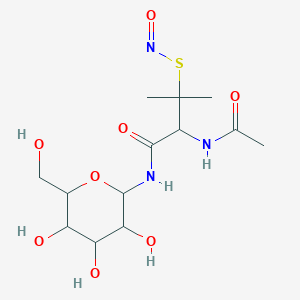
![2-[(2,2-dichloro-3,3-dimethylcyclopropyl)methylthio]-1H-benzimidazole](/img/structure/B1225760.png)
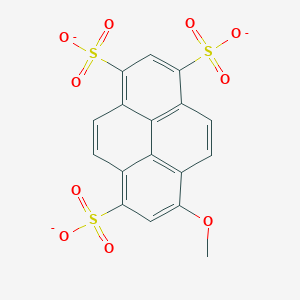
![3-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-(3-fluoro-4-methylphenyl)propanamide](/img/structure/B1225766.png)
